molecular formula C17H21N3O3S B2810645 4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide CAS No. 328015-33-4

4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide

Cat. No.: B2810645
CAS No.: 328015-33-4
M. Wt: 347.43
InChI Key: GMGMIDHTEYIKTH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s stability under various conditions .

Scientific Research Applications

Environmental Surveillance and Human Exposure

Research on related sulfonamides and pyridine derivatives often focuses on environmental surveillance and the assessment of human exposure to various contaminants. For example, a study by Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, highlighting the occurrence of these compounds in domestic and external environments. This type of study underscores the importance of monitoring environmental pollutants and their potential impact on human health Shoeib et al., 2005.

Pharmacology and Pharmacokinetics

Another research domain relevant to chemical compounds includes pharmacology and pharmacokinetics, where the focus is on the behavior of drugs within the body. For instance, Garner et al. (2015) characterized the preclinical pharmacodynamics and pharmacokinetics of CERC-301, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body Garner et al., 2015.

Toxicology and Safety Assessment

Toxicology studies are crucial for assessing the safety of chemical compounds. An example is the work by Osterloh et al. (1983), which reported on a fatal overdose involving 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), and chlorpyrifos, providing insights into the toxicological profiles and safety considerations for related compounds Osterloh et al., 1983.

Environmental Health Research

Studies also examine the impact of chemical exposure on health, such as the investigation by Zhang et al. (2022) into the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. This research highlights how exposure to certain chemicals can influence health outcomes, which is relevant for understanding the effects of various compounds on human well-being Zhang et al., 2022.

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of certain biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures .

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGMIDHTEYIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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